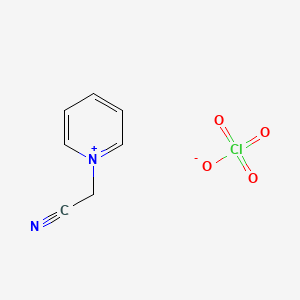
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of furan, sulfonyl, piperidine, and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone likely involves multiple steps, including the formation of the furan and thiophene rings, sulfonylation, and the incorporation of the piperidine moiety. Typical reaction conditions might include:
Formation of Furan and Thiophene Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.
Piperidine Incorporation: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could serve as a building block for more complex molecules.
Biology
The compound might be explored for its biological activity, potentially serving as a lead compound in drug discovery.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for various diseases.
Industry
In materials science, the compound could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar compounds might include other sulfonyl piperidine derivatives or furan-thiophene hybrids.
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, setting it apart from other compounds.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMMTJORJSNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2411790.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)

![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)
